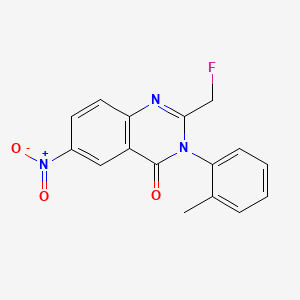

4(3H)-喹唑啉酮,2-(氟甲基)-3-(2-甲基苯基)-6-硝基-

描述

4(3H)-Quinazolinones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities. These compounds have been studied extensively for their potential use in medicinal chemistry, particularly due to their CNS depressant, anticonvulsant, antibacterial, and hypolipidemic activities . The specific compound of interest, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone, is a derivative of 4(3H)-quinazolinone that has been modified to potentially enhance its pharmacological properties.

Synthesis Analysis

The synthesis of 4(3H)-quinazolinones can be achieved through various methods. A palladium-catalyzed carbonylative synthesis using 2-bromoformanilides and organo nitros with Mo(CO)6 as a multiple promoter has been developed, which yields the desired products in moderate to excellent yields . Another approach involves the cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, which allows for the incorporation of fluorine atoms into the quinazolinone structure . Additionally, green synthesis methods have been employed to produce 3-amino-2-methyl-quinazolin-4(3H)-ones, which serve as synthones for further functionalization .

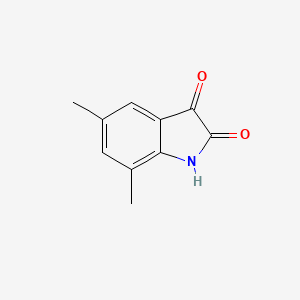

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, the crystal structure of a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was determined, revealing a monoclinic system with specific unit cell parameters . The presence of substituents such as fluorine and nitro groups can significantly influence the electronic properties of the molecule, as evidenced by Raman and Hirshfeld surface analyses .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a range of chemical reactions, including cyclization, condensation, and nucleophilic aromatic substitution. The introduction of halogen atoms, such as fluorine, can enhance the reactivity of these compounds, leading to the formation of novel derivatives with potential biological activities . The reactivity of these compounds can be further manipulated by the introduction of different substituents, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4(3H)-quinazolinones are influenced by their molecular structure. The introduction of fluoromethyl groups has been shown to increase CNS depressant activities and reduce toxicity compared to their parent compounds . The presence of nitro and other substituents can also affect the photodynamic properties of these compounds, making them photo-active towards plasmid DNA under UV irradiation . Additionally, the solubility and absorption of these compounds can be modulated by varying the substituents, which is important for their potential use as hypolipidemic agents .

科学研究应用

-

Cytochrome P450 4A Isoform Inhibitory Profile of N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016)

- Application Summary : This compound is used as an inhibitor of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthesis. It affects the ω-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .

- Methods of Application : The study involved examining the effect of the compound on the ω-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .

- Results or Outcomes : The IC50 values of HET0016 for recombinant CYP4A1-, CYP4A2- and CYP4A3-catalyzed 20-HETE synthesis averaged 17.7 nM, 12.1 nM, and 20.6 nM, respectively .

-

- Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

- Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .

- Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .

-

Triphenylamine-based small-molecule fluorescent probes

- Application Summary : Triphenylamine (TPA) and its derivatives have vast practical applications due to their biocompatibility and structural features. They have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science .

- Methods of Application : The specific methods of application would depend on the particular probe being produced .

- Results or Outcomes : This review is based on recent developments and advances in TPA-based small molecular fluorescent probes within the time period 2010–2021 .

-

- Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

- Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .

- Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .

-

Triphenylamine-based small-molecule fluorescent probes

- Application Summary : Triphenylamine (TPA) and its derivatives have vast practical applications due to their biocompatibility and structural features. They have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science .

- Methods of Application : The specific methods of application would depend on the particular probe being produced .

- Results or Outcomes : This review is based on recent developments and advances in TPA-based small molecular fluorescent probes within the time period 2010–2021 .

-

- Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

- Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .

- Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .

属性

IUPAC Name |

2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWBZTIVGRUKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204828 | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

CAS RN |

56287-73-1 | |

| Record name | 2-(Fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)